1-Bromo-4-(ethylsulfonyl)-2-methylbutane 1-Bromo-4-(ethylsulfonyl)-2-methylbutane
Brand Name: Vulcanchem
CAS No.:
VCID: VC20459192
InChI: InChI=1S/C7H15BrO2S/c1-3-11(9,10)5-4-7(2)6-8/h7H,3-6H2,1-2H3
SMILES:
Molecular Formula: C7H15BrO2S
Molecular Weight: 243.16 g/mol

1-Bromo-4-(ethylsulfonyl)-2-methylbutane

CAS No.:

Cat. No.: VC20459192

Molecular Formula: C7H15BrO2S

Molecular Weight: 243.16 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-4-(ethylsulfonyl)-2-methylbutane -

Specification

Molecular Formula C7H15BrO2S
Molecular Weight 243.16 g/mol
IUPAC Name 1-bromo-4-ethylsulfonyl-2-methylbutane
Standard InChI InChI=1S/C7H15BrO2S/c1-3-11(9,10)5-4-7(2)6-8/h7H,3-6H2,1-2H3
Standard InChI Key KUDCFLUUVRLRAF-UHFFFAOYSA-N
Canonical SMILES CCS(=O)(=O)CCC(C)CBr

Introduction

Laboratory Synthesis

1-Bromo-4-(ethylsulfonyl)-2-methylbutane can be synthesized via:

  • Bromination Reaction: Starting from 4-(ethylsulfonyl)-2-methylbutane, bromination is performed using agents like bromine (Br2) or N-bromosuccinimide (NBS) in the presence of radical initiators such as azobisisobutyronitrile (AIBN). The reaction is typically conducted in inert solvents like chloroform or carbon tetrachloride at elevated temperatures.

Industrial Production

In industrial settings, continuous flow processes are employed for efficient and scalable synthesis. Automated reactors ensure precise control over parameters such as:

  • Temperature

  • Pressure

  • Reactant concentrations

This approach enhances yield and purity while minimizing by-products.

Organic Synthesis

1-Bromo-4-(ethylsulfonyl)-2-methylbutane serves as a versatile intermediate in the synthesis of complex organic molecules. Its reactivity as an alkylating agent makes it valuable for forming carbon-nucleophile bonds.

Medicinal Chemistry

The compound is used in the development of pharmaceuticals, particularly as an intermediate for synthesizing active pharmaceutical ingredients (APIs).

Material Science

It is utilized in creating specialty polymers and materials with unique properties, such as enhanced thermal stability or specific mechanical characteristics.

Chemical Biology

The compound plays a role in studying biological systems and developing biochemical probes due to its ability to modify biomolecules selectively.

Mechanism of Action

The reactivity of 1-Bromo-4-(ethylsulfonyl)-2-methylbutane stems from:

  • Bromine Atom: Functions as a leaving group in nucleophilic substitution reactions.

  • Ethylsulfonyl Group: Acts as an electron-withdrawing group, stabilizing intermediates during chemical reactions and enabling diverse transformations.

Comparison with Similar Compounds

CompoundKey Difference
1-Bromo-4-(methylsulfonyl)benzeneContains a benzene ring instead of a butane backbone
1-Bromo-4-(ethylsulfonyl)benzeneSimilar but with an aromatic benzene ring
1-Bromo-4-(methylsulfonyl)-2-methoxybenzeneIncludes a methoxy group on the benzene ring

The aliphatic butane backbone of 1-Bromo-4-(ethylsulfonyl)-2-methylbutane imparts distinct physical and chemical properties compared to its aromatic counterparts.

Research Findings

Recent studies have highlighted:

  • Stability: The sulfone group enhances thermal and oxidative stability.

  • Reactivity: The bromine atom facilitates selective alkylation reactions.

  • Applications in Drug Discovery: Used as a precursor for synthesizing compounds with potential therapeutic properties.

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